3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, oxadiazole, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Construction of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indole, oxadiazole, and thiadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a non-competitive inhibitor of enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.
Molecular Targets: It binds to the active sites of enzymes, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole Derivatives: These compounds share the oxadiazole and indole moieties and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of three distinct heterocyclic rings, which contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines an indole moiety, an oxadiazole ring, and a thiadiazole structure linked via a propanamide functional group. This structural diversity suggests potential pharmacological activities that could be explored for therapeutic applications.
Chemical Characteristics
The molecular formula of this compound is C19H19N5O2S, with a molecular weight of approximately 395.5 g/mol. Its structural arrangement allows for various interactions with biological targets, making it a candidate for further investigation into its biological activities.
Biological Activities
Antimicrobial Activity
Compounds containing indole and thiadiazole structures have been reported to exhibit a wide range of biological activities. Specifically, derivatives of these compounds have shown significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, demonstrating notable antibacterial activity that exceeds traditional antibiotics like ampicillin and streptomycin .
Anticancer Potential
Research indicates that compounds with indole and oxadiazole functionalities can possess anticancer properties. A study on related indole-based oxadiazoles revealed their ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The IC50 values for these compounds were indicative of their potency against these cell lines .
The proposed mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of indole-based oxadiazoles and evaluated their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited MIC values lower than those of established antibiotics .
- Antiproliferative Studies : Another research effort focused on the antiproliferative effects of oxadiazole derivatives on cancer cell lines. The findings demonstrated significant inhibition of cell growth with IC50 values ranging from 10 to 50 µM across different cell types .
Data Table: Biological Activity Comparison
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Indole + Thiadiazole + Oxadiazole | Antimicrobial, Anticancer | TBD |
Indole-based Oxadiazoles | Indole + Oxadiazole | Antimicrobial | 37.9–113.8 |
Thiazolidinone Derivatives | Thiazolidinone + Indole | Anticancer | 10–50 |
Properties
Molecular Formula |
C17H16N6O3S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H16N6O3S/c1-25-9-15-21-22-17(27-15)19-13(24)4-5-14-20-16(23-26-14)11-3-2-10-6-7-18-12(10)8-11/h2-3,6-8,18H,4-5,9H2,1H3,(H,19,22,24) |
InChI Key |
LZKYCGJLYPQUIV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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